1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester

Beschreibung

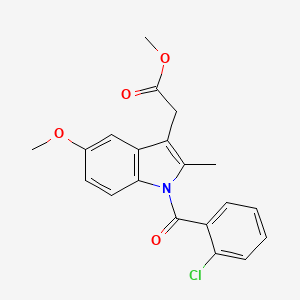

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester (CAS: 1568-35-0) is a methyl ester derivative of indomethacin-like compounds. Its molecular formula is C₂₀H₁₈ClNO₄, with a molecular weight of 371.81 g/mol . Structurally, it features a 2-chlorobenzoyl group at the indole nitrogen, a methoxy group at position 5, and a methyl ester at the acetic acid side chain. This compound serves as a biochemical intermediate, notably in synthesizing 4-dechloro-2-chloroindomethacin, an impurity of indomethacin .

Eigenschaften

IUPAC Name |

methyl 2-[1-(2-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-12-15(11-19(23)26-3)16-10-13(25-2)8-9-18(16)22(12)20(24)14-6-4-5-7-17(14)21/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNDOCFHNYVELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Indole Core

The Fischer indolization reaction serves as the foundational step for constructing the 5-methoxy-2-methylindole scaffold. This method involves condensing a substituted phenylhydrazine derivative with a β-ketoester under acidic conditions. For example, 4-methoxyphenylhydrazine hydrochloride reacts with methyl 3-oxobutanoate in ethanol catalyzed by hydrochloric acid, cyclizing to form 5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester. The reaction typically proceeds at 80–100°C for 6–12 hours, achieving cyclization yields exceeding 70%.

N1-Acylation with 2-Chlorobenzoyl Chloride

Following indole formation, the N1 position is acylated using 2-chlorobenzoyl chloride. This step is performed in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine or N-methylmorpholine to neutralize HCl byproducts. Reaction temperatures are maintained at −10°C to 0°C to minimize side reactions, with acylation completed within 1–2 hours. The product, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester, is isolated via solvent evaporation and recrystallization from acetone/hexane mixtures, yielding 65–75%.

Mixed Anhydride Intermediate Approach

Synthesis of the Mixed Anhydride

A patent-derived method employs ethyl chloroformate to generate a reactive mixed anhydride intermediate. In this protocol, 5-methoxy-2-methyl-1H-indole-3-acetic acid is first converted to its N-methylmorpholinium salt in THF. Subsequent treatment with ethyl chloroformate at −10°C forms a mixed anhydride, which is isolated as a crystalline solid. This intermediate exhibits enhanced electrophilicity, facilitating efficient acylation.

Coupling with 2-Chlorobenzoyl Derivatives

The mixed anhydride reacts with 2-chlorobenzoyl chloride in the presence of diisopropylamine, which acts as a proton scavenger. The reaction proceeds in DCM or acetone at 15–20°C, followed by acidification with HCl to liberate the target ester. This two-step sequence achieves an overall yield of 60–68%, with purity >95% confirmed by HPLC.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for both indolization and acylation steps. For instance, Fischer indolization under microwave conditions (150°C, 20 minutes) completes in 1/10th the time of conventional heating, with comparable yields (70–72%). Similarly, N1-acylation using 2-chlorobenzoyl chloride under microwaves (100°C, 10 minutes) achieves 85% conversion, minimizing thermal degradation.

Scalability and Process Optimization

The microwave method has been scaled to multi-gram production (10–50 g batches) with consistent reproducibility. Key parameters include:

-

Solvent: Dimethylformamide (DMF) or 1,2-dimethoxyethane for uniform microwave absorption.

-

Catalyst: Lewis acids like ZnCl₂ (0.5 equiv) enhance regioselectivity during acylation.

-

Workup: Automated liquid-liquid extraction and rotary evaporation streamline purification.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

-

Mixed Anhydride Method: Superior purity due to crystalline intermediate isolation but requires stringent temperature control.

-

Microwave Synthesis: Ideal for rapid small-batch production but demands specialized equipment.

-

Conventional Fischer Route: Cost-effective for large-scale synthesis despite longer durations .

Analyse Chemischer Reaktionen

1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Coupling Reactions: The compound can undergo C–C and C–N coupling reactions, forming complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indole-3-acetic acid, 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain protein kinases, leading to anti-inflammatory and anticancer effects . The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

Position of Chlorine Substitution :

- The 2-chlorobenzoyl group in the target compound distinguishes it from indomethacin and acemetacin, which have a 4-chlorobenzoyl moiety. This positional isomerism may alter binding affinity to cyclooxygenase (COX) enzymes .

- Evidence : Indomethacin (4-chlorobenzoyl) shows higher COX-2 inhibition (IC₅₀ = 0.1 µM) than its 2-chloro analogues, which are less studied but hypothesized to have reduced potency .

Ester vs. Acemetacin (carboxymethyl ester) is a water-soluble prodrug that hydrolyzes to indomethacin in vivo, reducing gastric irritation .

Nitric Oxide (NO)-Releasing Esters: Derivatives like NB-02 incorporate NO-donating groups, mitigating indomethacin’s ulcerogenic effects while retaining anti-inflammatory efficacy (P < 0.01 in carrageenan-induced edema) .

Biologische Aktivität

1-(2-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester, often referred to as a derivative of indole-3-acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

- Molecular Formula : CHClNO

- Molecular Weight : 415.82 g/mol

- CAS Number : 53164-05-9

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the chlorobenzoyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole-3-acetic acid exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 1-(2-Chlorobenzoyl)-5-methoxy... | MCF-7 | 22.54 | |

| Benzamide derivatives | A549 | 5.85 | |

| Doxorubicin (control) | MCF-7 | 10.00 |

The above table illustrates the comparative effectiveness of the compound against established anticancer agents. The IC values indicate that the compound possesses a significant inhibitory effect on cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that indole derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. In vitro studies have shown that it may reduce tumor necrosis factor-alpha (TNF-α) levels significantly.

Study 1: Inhibition of Tumor Growth

A study conducted on the effects of this compound on Hep3B liver cancer cells demonstrated a marked reduction in cell viability. The compound was administered at varying concentrations, revealing an IC value consistent with its anticancer properties.

Study 2: Cytotoxicity Assessment

In a comparative cytotoxicity assessment against standard chemotherapeutics, this compound exhibited lower toxicity profiles while maintaining efficacy against specific cancer cell lines. This suggests a favorable therapeutic index which could be beneficial in clinical settings.

Q & A

Q. What are the established synthetic routes for 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester, and what are the critical intermediates?

Methodological Answer: The synthesis typically begins with 4-methoxyphenylhydrazine. Key steps include:

- Fischer indole synthesis : Reaction with levulinic acid methyl ester under acidic conditions (HCl/ethanol) yields methyl 5-methoxy-2-methyl-3-indolylacetate .

- Acylation : The indole nitrogen is acylated with 2-chlorobenzoyl chloride in dimethylformamide (DMF) using sodium hydride as a base .

- Esterification : Final esterification steps ensure proper functionalization.

Critical intermediates : Methyl 5-methoxy-2-methyl-3-indolylacetate and tert-butyl ester derivatives are pivotal for regioselective acylation .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Triclinic crystal system (space group P1) with unit cell parameters: a = 7.796 Å, b = 10.245 Å, c = 13.542 Å, and angles α = 97.35°, β = 96.34°, γ = 107.06° .

- Key structural features: Planar indole core, chlorobenzoyl group at N1, and ester linkage at C3. Hydrogen bonding between carbonyl groups and solvent molecules (e.g., water in monohydrate forms) stabilizes the lattice .

Q. What physicochemical properties are essential for experimental design (e.g., solubility, melting point)?

Methodological Answer:

- Melting point : 158–162°C (polymorphism-dependent) .

- Solubility : Practically insoluble in water; slightly soluble in ethanol, DMSO, or DMF (17 mg/mL in DMSO) .

- LogP : ~4.12 (predicts moderate lipophilicity) .

Experimental design implications : Solvent selection (e.g., acetone/water for recrystallization) and stability under thermal conditions must align with these properties .

Advanced Research Questions

Q. How does the 2-chlorobenzoyl substitution influence COX-2 selectivity compared to 4-chlorobenzoyl analogs?

Methodological Answer:

- COX-2 selectivity : The 2-chlorobenzoyl group sterically hinders binding to COX-1’s narrower active site. In contrast, 4-chlorobenzoyl derivatives (e.g., indomethacin) show non-selective COX inhibition .

- IC50 values : 2-Chlorobenzoyl analogs exhibit COX-2 IC50 ≈ 40 nM vs. COX-1 IC50 > 66 µM, attributed to optimized hydrophobic interactions in COX-2’s side pocket .

- Validation : Radioligand binding assays and enzyme kinetics (e.g., oxygen consumption measurements) confirm selectivity .

Q. What strategies improve the metabolic stability of this ester derivative in vivo?

Methodological Answer:

- Prodrug approaches : Conversion to tert-butyl esters (e.g., 1-(1-carboxy-carboranyl)- analogs) enhances hydrolysis resistance. Tert-butyl esters require strong acids (e.g., trifluoroacetic acid) for cleavage, prolonging plasma half-life .

- Structural modifications : Introducing bulky substituents (e.g., adamantyl or carborane groups) at C1 reduces cytochrome P450-mediated oxidation .

- In vitro validation : Liver microsome assays and LC-MS/MS metabolite profiling identify stable derivatives .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-dependent effects : Low doses (1–10 µM) primarily inhibit COX-2, while higher doses (>50 µM) induce apoptosis via mitochondrial pathways (e.g., caspase-3 activation) .

- Cell line variability : Use isogenic cell lines (e.g., COX-2 transfected vs. knockout) to isolate COX-dependent effects .

- Analytical controls : Ensure batch-to-batch consistency in compound purity (HPLC >98%) and exclude endotoxin contamination .

Q. What advanced analytical methods are used to quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/0.1% formic acid) resolve impurities. MS detection identifies byproducts (e.g., de-esterified acids or chlorobenzoyl isomers) .

- NMR spectroscopy : ¹H-¹³C HSQC and NOESY detect structural anomalies (e.g., incorrect acyl group positioning) .

- Elemental analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (e.g., C: 51.22%, H: 7.01% for carborane derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.